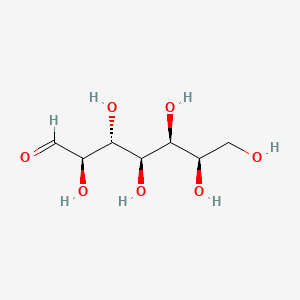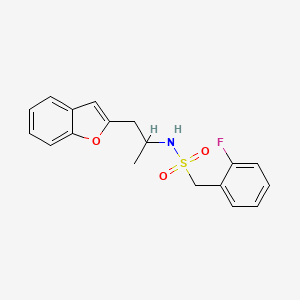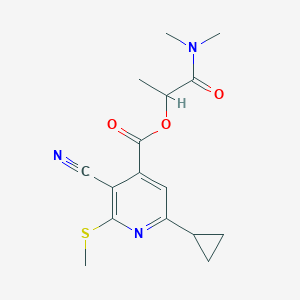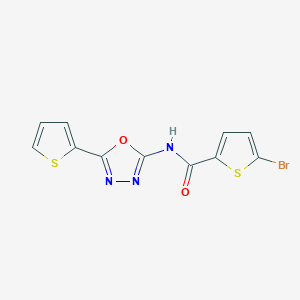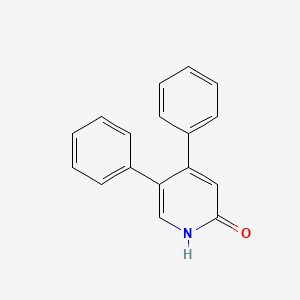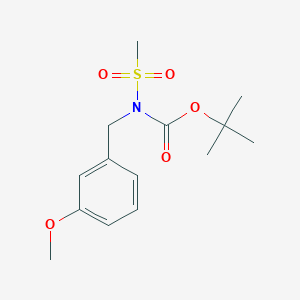
tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate, also known as MBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MBC is a carbamate derivative that has been shown to exhibit potent inhibitory activity against various enzymes, making it an important tool for studying biochemical and physiological processes.
Applications De Recherche Scientifique
Tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate has been extensively used in scientific research due to its potent inhibitory activity against various enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate has also been shown to inhibit the activity of butyrylcholinesterase, an enzyme that is involved in the metabolism of various drugs and toxins. Additionally, tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body.
Mécanisme D'action
Tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate exerts its inhibitory activity through the formation of a covalent bond with the active site of the target enzyme. This covalent bond is formed between the carbamate group of tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate and the hydroxyl group of the serine residue in the active site of the enzyme. This results in the inhibition of enzyme activity, which can have a wide range of effects on biochemical and physiological processes.
Biochemical and Physiological Effects:
The inhibition of acetylcholinesterase by tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in increased cholinergic neurotransmission. This can have a wide range of effects on the body, including increased muscle contraction, increased heart rate, and increased glandular secretion. The inhibition of butyrylcholinesterase by tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate can lead to the accumulation of various drugs and toxins in the body, resulting in increased toxicity. The inhibition of carbonic anhydrase by tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate can lead to the accumulation of carbon dioxide in the body, resulting in acidosis.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate has several advantages for use in lab experiments, including its high potency and selectivity for various enzymes. However, tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate also has several limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research involving tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate, including the development of novel tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate analogs with improved potency and selectivity for specific enzymes. Additionally, tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate could be used as a tool for studying the role of various enzymes in disease states, as well as for the development of new therapeutic agents. Finally, tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate could be used in the development of new diagnostic assays for the detection of various diseases.
Méthodes De Synthèse
Tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 3-methoxybenzyl chloride, followed by the reaction of the resulting intermediate with methylsulfonyl chloride. The final product is obtained through purification and isolation steps, resulting in a white crystalline powder that is highly soluble in organic solvents.
Propriétés
IUPAC Name |
tert-butyl N-[(3-methoxyphenyl)methyl]-N-methylsulfonylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-14(2,3)20-13(16)15(21(5,17)18)10-11-7-6-8-12(9-11)19-4/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSISFLQVLLHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2909989.png)
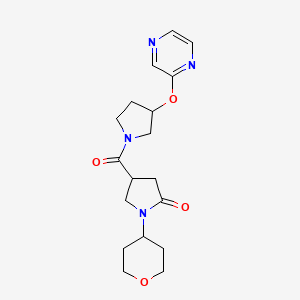
![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2909992.png)
![7-chloro-N-(4-methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2909993.png)
![2-{(E)-[(1,3-benzodioxol-5-ylmethyl)imino]methyl}-4-chlorophenol](/img/structure/B2909995.png)
![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909996.png)
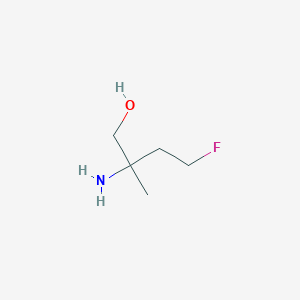
![4-bromo-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2909999.png)
